N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzodioxin ring fused with a carboxamide group and a pyrimidinyl moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzodioxin derivative with a suitable amine.
Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group is attached via a nucleophilic substitution reaction, where the amino group of the pyrimidine reacts with the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in disease pathways, such as cholinesterase in Alzheimer’s disease.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the pyrimidinyl moiety.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide: A compound with a thiophene ring instead of the benzodioxin ring.
Uniqueness
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is unique due to its combination of the benzodioxin ring and the pyrimidinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
166115-66-8 |
---|---|
Molecular Formula |
C15H16N4O5 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O5/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-23-8-5-3-4-6-9(8)24-10/h3-6,10H,7,16H2,1-2H3,(H,17,20) |
InChI Key |
LZUMGKOBTSCLDJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N |
Synonyms |
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.